molecular formula C20H21N3O2 B2498255 2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 1116082-44-0

2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No. B2498255
CAS RN: 1116082-44-0
M. Wt: 335.407
InChI Key: CZFSXHJCYWOFOR-UHFFFAOYSA-N
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Description

The study and application of complex organic compounds, including those with quinazoline and acetamide moieties, play a crucial role in various scientific fields, such as medicinal chemistry, environmental science, and synthetic chemistry. These compounds are often explored for their unique chemical behaviors, potential pharmaceutical applications, and their roles in biological systems.

Synthesis Analysis

Compounds containing oxazoline rings, such as the related "2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide," are known for their versatility in asymmetric catalysis due to their modular nature and ready accessibility. The synthesis of oxazoline-containing ligands has been detailed, highlighting their application in a wide range of metal-catalyzed transformations (Hargaden & Guiry, 2009).

Molecular Structure Analysis

The structural analysis of compounds with oxazoline rings reveals their significance in ligand design for catalysis. These structures facilitate close proximity of the enantiocontrolling stereocenter to the metal active site, directly influencing the stereochemical outcomes of reactions. This principle is crucial in understanding the molecular structure and activity of related compounds.

Chemical Reactions and Properties

Oxazoline moieties play a significant role in medicinal chemistry due to their wide range of biological activities. The synthesis and application of oxazolines show their versatility in chemical reactions, offering antibacterial, antifungal, and antimicrobial properties, among others (Bansal & Halve, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinone derivatives have been extensively studied for their diverse chemical properties and synthesis methodologies. For instance, novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities, revealing the potential for medicinal applications. One compound, in particular, showed significant potency compared to standard treatments like diclofenac sodium, highlighting the therapeutic potential of these compounds (Alagarsamy et al., 2015). Furthermore, other studies focused on the synthesis of substituted quinazolinones, exploring their pharmacological significance, including anti-inflammatory and antibacterial activities. This underscores the broad spectrum of biological activities associated with quinazolinone derivatives and their potential as lead compounds for drug development (Ch. Rajveer et al., 2010).

Biological Activities and Applications

The biological activities of quinazolinone derivatives extend to antimicrobial and antitumor effects, with several compounds demonstrating promising results in vitro. For instance, certain quinazolinone analogs have shown significant antimicrobial properties against a range of pathogens, indicating their potential as novel antimicrobial agents. This highlights the versatility of quinazolinone derivatives in addressing various biomedical challenges, including resistance to existing antibiotics (Saravanan et al., 2015). Additionally, some quinazolinones have exhibited notable antitumor activity, further underscoring their potential in the development of new cancer therapies. The breadth of biological activities associated with these compounds suggests their versatility and potential utility in medicinal chemistry and drug development (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFSXHJCYWOFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide

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